2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

Catalog No.
S823341
CAS No.
33081-06-0
M.F
C7H9N3O
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

CAS Number

33081-06-0

Product Name

2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

IUPAC Name

2-amino-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c8-7-9-5-3-1-2-4(5)6(11)10-7/h1-3H2,(H3,8,9,10,11)

InChI Key

WJXRMEZIFWONFJ-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C(NC2=O)N

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)N

2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure. With the molecular formula C7H9N3OC_7H_9N_3O and a molecular weight of approximately 151.17 g/mol, this compound features an amino group and a hydroxyl group attached to a cyclopentapyrimidine framework. The compound is recognized for its potential applications in medicinal chemistry and pharmaceutical development due to its structural properties that may influence biological activity.

There is no current information available regarding the specific mechanism of action of this compound.

  • Possible skin and eye irritant: The presence of the amino group suggests potential irritation to the skin and eyes upon contact [].
  • Potential respiratory irritant: Inhalation of dust or aerosols containing the compound might irritate the respiratory tract [].

The reactivity of 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol can be attributed to the presence of both the amino and hydroxyl functional groups. Common reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydroxyl Group Reactions: The hydroxyl group can participate in dehydration reactions or serve as a leaving group in certain conditions.
  • Oxidation: The compound may undergo oxidation to form corresponding carbonyl derivatives under specific conditions.

These reactions enhance its utility in synthetic organic chemistry, particularly in the development of more complex molecules.

Research indicates that 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol exhibits notable biological activities. It has been investigated for its potential as:

  • Antiviral Agents: Some studies suggest that derivatives of this compound may possess antiviral properties.
  • Anticancer Activity: Preliminary investigations have shown that certain derivatives may inhibit cancer cell proliferation, making them candidates for further development in oncology.

The exact mechanisms of action remain an area of active research, with ongoing studies aimed at elucidating its pharmacological profiles.

Several synthetic routes have been developed for the preparation of 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol:

  • Cyclization Reactions: Starting from appropriate pyrimidine precursors, cyclization can be achieved through condensation reactions involving aldehydes or ketones.
  • Reduction Reactions: The reduction of suitable precursors can yield the dihydro form of the compound.
  • Functional Group Transformations: Various functional group transformations can be employed to introduce the amino and hydroxyl groups selectively.

These methods highlight the versatility in synthesizing this compound and its derivatives.

The applications of 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol span several fields:

  • Pharmaceutical Development: Its potential as a lead compound in drug discovery programs targeting viral infections and cancer.
  • Chemical Research: Utilized as an intermediate in organic synthesis for developing other bioactive compounds.

Research into its applications continues to expand, particularly in medicinal chemistry.

Interaction studies involving 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol have focused on its binding affinity with various biological targets. These studies are crucial for understanding:

  • Receptor Binding: Investigations into how this compound interacts with specific receptors can provide insights into its mechanism of action.
  • Enzyme Inhibition: Studies have explored its potential as an inhibitor for enzymes involved in disease pathways.

Such interactions are pivotal for assessing the therapeutic viability of this compound.

Several compounds share structural similarities with 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol. These include:

Compound NameMolecular FormulaUnique Features
2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amineC8H11N3C_8H_{11}N_3Contains a methyl group enhancing lipophilicity
2-Amino-5H,6H,7H-cyclopenta[d]pyrimidin-4-oneC7H9N3OC_7H_9N_3OFeatures a carbonyl instead of hydroxyl
6,7-Dihydro-5H-cyclopenta[b]pyridineC8H10NC_8H_{10}NLacks the pyrimidine structure but shares bicyclic characteristics

These compounds illustrate variations in functional groups and structural arrangements that may influence their biological activities and applications. The uniqueness of 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol lies in its specific combination of functional groups and bicyclic structure, which may confer distinct pharmacological properties compared to its analogs.

XLogP3

-0.6

Dates

Last modified: 08-16-2023

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